4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Overview
Description
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a chemical compound characterized by its bromine atom and tetrahydropyran ring attached to a pyrazolo[3,4-c]pyridine core
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as halides and amines. The tetrahydropyran ring is then introduced through subsequent reactions, often involving the use of protecting groups to ensure selectivity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the bromine atom to hydrogen, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Bromates, bromides, and other oxidized derivatives.
Reduction Products: Hydrogenated derivatives and other reduced forms.
Substitution Products: Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can be used to study biological pathways and interactions. Its structural similarity to biologically active molecules allows it to be used as a probe or inhibitor in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used in the production of advanced materials, agrochemicals, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Uniqueness: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to its specific structural features, including the pyrazolo[3,4-c]pyridine core and the tetrahydropyran ring. These features confer distinct chemical properties and reactivity compared to similar compounds, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-6-13-7-10-8(9)5-14-15(10)11-3-1-2-4-16-11/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCHSUWPAMKZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=CC(=C3C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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